molecular formula C11H13ClN2O B12626252 2-Amino-6-methoxy-4-methylquinoline hydrochloride CAS No. 1172331-53-1

2-Amino-6-methoxy-4-methylquinoline hydrochloride

Cat. No.: B12626252
CAS No.: 1172331-53-1
M. Wt: 224.68 g/mol
InChI Key: KFTNBMOLFAOJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methoxy-4-methylquinoline hydrochloride typically involves the reaction of 2-amino-6-methoxy-4-methylquinoline with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methoxy-4-methylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-6-methoxy-4-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoquinoline
  • 6-Methoxyquinoline
  • 4-Methylquinoline

Comparison

2-Amino-6-methoxy-4-methylquinoline hydrochloride is unique due to the presence of both amino and methoxy groups on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

1172331-53-1

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

6-methoxy-4-methylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C11H12N2O.ClH/c1-7-5-11(12)13-10-4-3-8(14-2)6-9(7)10;/h3-6H,1-2H3,(H2,12,13);1H

InChI Key

KFTNBMOLFAOJTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.